molecular formula C4H9O8P B1203961 D-4-Phosphoerythronic acid

D-4-Phosphoerythronic acid

Cat. No.: B1203961
M. Wt: 216.08 g/mol
InChI Key: ZCZXOHUILRHRQJ-STHAYSLISA-N
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Description

4-phospho-L-threonic acid is an organic compound belonging to the class of monosaccharide phosphates. These compounds are characterized by a phosphate group linked to a carbohydrate unit. The chemical formula of 4-phospho-L-threonic acid is C4H9O8P

Preparation Methods

The preparation of 4-phospho-L-threonic acid can be achieved through several synthetic routes. One common method involves using L-ascorbic acid as a raw material and hydrogen peroxide as a catalyst. The reaction is carried out by adding a metal hydroxide salifying agent at a temperature range of 0-40°C for 3-6 hours. The molecular oxygen in the solution is then removed, followed by purification crystallization or crystallization after desalting . This method is advantageous as it shortens the reaction time and enhances the yield.

Chemical Reactions Analysis

4-phospho-L-threonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide, metal hydroxides, and other oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of L-ascorbic acid with hydrogen peroxide results in the formation of 4-phospho-L-threonic acid .

Scientific Research Applications

4-phospho-L-threonic acid has several scientific research applications across different fields:

Comparison with Similar Compounds

4-phospho-L-threonic acid can be compared with other similar compounds, such as:

The uniqueness of 4-phospho-L-threonic acid lies in its specific interactions with molecular targets and its potential therapeutic applications in various fields.

Properties

Molecular Formula

C4H9O8P

Molecular Weight

216.08 g/mol

IUPAC Name

(2R,3S)-2,3-dihydroxy-4-phosphonooxybutanoic acid

InChI

InChI=1S/C4H9O8P/c5-2(3(6)4(7)8)1-12-13(9,10)11/h2-3,5-6H,1H2,(H,7,8)(H2,9,10,11)/t2-,3+/m0/s1

InChI Key

ZCZXOHUILRHRQJ-STHAYSLISA-N

Isomeric SMILES

C([C@@H]([C@H](C(=O)O)O)O)OP(=O)(O)O

SMILES

C(C(C(C(=O)O)O)O)OP(=O)(O)O

Canonical SMILES

C(C(C(C(=O)O)O)O)OP(=O)(O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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D-4-Phosphoerythronic acid
Reactant of Route 2
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D-4-Phosphoerythronic acid
Reactant of Route 3
D-4-Phosphoerythronic acid
Reactant of Route 4
D-4-Phosphoerythronic acid
Reactant of Route 5
D-4-Phosphoerythronic acid
Reactant of Route 6
D-4-Phosphoerythronic acid

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